8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyrimidine derivatives, which includes 8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid, has been achieved by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis
The molecular structure of 8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid consists of a furan ring attached to an imidazo[1,5-a]pyrimidine core, which is further substituted with a carbamoyl group and a carboxylic acid group .Scientific Research Applications
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives, which are structurally similar to your compound, have been used in the development of optoelectronic devices . Their unique chemical structure and versatility make them suitable for this application .
Sensors
These compounds have also found use in the creation of sensors . Their optical behaviors and biological properties make them ideal for sensing applications .
Anti-cancer Drugs
Imidazo[1,5-a]pyridine derivatives have been used in the development of anti-cancer drugs . Their biological properties have shown promise in this field .
Emitters for Confocal Microscopy and Imaging
These compounds have been used as emitters for confocal microscopy and imaging . Their luminescent properties make them suitable for this application .
Antibacterial Activity
Furan derivatives, which are part of your compound, have shown significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance .
Antiviral, Antioxidant, Antitumor, Antihistaminic and Fungicidal Activities
Furfural derivatives, which are structurally similar to your compound, have shown a wide range of potential biological activities . These include antiviral, antioxidant, antitumor, antihistaminic, and fungicidal activities .
Future Directions
Imidazole and pyrimidine derivatives, including 8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid, have shown promise in various biological applications, particularly as anticancer agents . Future research could focus on exploring the therapeutic potential of these compounds, optimizing their synthesis, and investigating their mechanism of action.
properties
IUPAC Name |
8-carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O4/c13-10(17)9-11-15-6(8-2-1-3-20-8)4-7(12(18)19)16(11)5-14-9/h1-5H,(H2,13,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRCXKIZQMBNSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N=CN3C(=C2)C(=O)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid | |
CAS RN |
924047-54-1 | |
Record name | 8-carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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